molecular formula C23H18ClNO2 B298490 4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione

4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione

Cat. No. B298490
M. Wt: 375.8 g/mol
InChI Key: PYWFUMYQCCIDME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione is a chemical compound that has been the subject of scientific research for its potential applications in various fields.

Scientific Research Applications

The compound 4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione has potential applications in various scientific research fields. It has been studied for its potential use as an antitumor agent, as it has been found to inhibit the growth of certain cancer cells. It has also been studied for its potential use as an antifungal agent, as it has been found to have activity against certain fungal strains.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione is not fully understood. However, it is believed to work by inhibiting certain enzymes in cancer cells and fungi, which leads to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione are still being studied. However, it has been found to have cytotoxic effects on cancer cells and antifungal effects on certain fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione in lab experiments is its potential as an antitumor and antifungal agent. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

Future research on 4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione could focus on its potential as a therapeutic agent for cancer and fungal infections. Research could also focus on understanding its mechanism of action and optimizing its use in lab experiments. Additionally, research could investigate the potential use of this compound in other scientific fields, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione involves several steps. The first step is the preparation of 4-chlorobenzaldehyde, which is then reacted with ethyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. The next step involves the reaction of 4-(4-chlorophenyl)-3-buten-2-one with hydrazine hydrate to form 4-(4-chlorophenyl) hydrazinecarboxylic acid hydrazide. This compound is then reacted with cyclopropanone to form 4-(4-chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione.

properties

Product Name

4-(4-Chlorophenyl)-1'-phenyl-spiro[4-azatricyclo[5.2.1.0~2,6~]dec[8]ene-10,2'-cyclopropane]-3,5-dione

Molecular Formula

C23H18ClNO2

Molecular Weight

375.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2'-phenylspiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-3,5-dione

InChI

InChI=1S/C23H18ClNO2/c24-14-6-8-15(9-7-14)25-21(26)19-16-10-11-17(20(19)22(25)27)23(16)12-18(23)13-4-2-1-3-5-13/h1-11,16-20H,12H2

InChI Key

PYWFUMYQCCIDME-UHFFFAOYSA-N

SMILES

C1C(C12C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Canonical SMILES

C1C(C12C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

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